REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)C.[Pd]>[N:11]1([C:4]2[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([CH3:1])[CH:3]=2)[CH:15]=[N:14][CH:13]=[N:12]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])N1N=CN=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at ambient temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through kieselguhr
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=CC(=C(N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |